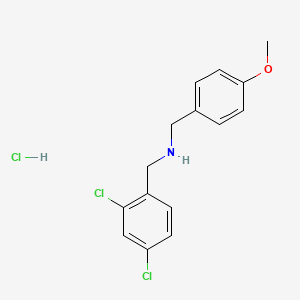
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and therapeutic applications. This compound belongs to the family of amides and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as an anti-obesity agent due to its ability to regulate lipid metabolism.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in vitro and in vivo. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, this compound has been shown to regulate lipid metabolism by reducing the expression of genes involved in lipid synthesis and increasing the expression of genes involved in lipid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and therapeutic applications. Its synthesis method involves a complex and multi-step process, and it has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications in other areas.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-5-6-16-7-9-17(10-8-16)21-20(22)15-24-19-13-11-18(12-14-19)23-4-2/h7-14H,3-6,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXJNMUYVNOQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4687162.png)

![3-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4687181.png)
![propyl 4-(2-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4687184.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
![N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4687198.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4687206.png)
![2-chloro-N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4687216.png)
![methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B4687231.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4687240.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4687248.png)
![[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4687252.png)